Methyl ethylphosphonofluoridate
Description
Historical Perspectives in Organophosphorus Fluoridate Chemistry
The journey into organophosphorus(V) fluoridate chemistry began in the 1930s. nih.gov In 1932, German scientist Willy Lange and his collaborator Gerda von Krueger first described the synthesis of organophosphorus compounds containing fluorine, specifically diethyl and dimethyl fluorophosphates. nih.govmdpi.com During their work, they noted physiological effects such as dizziness and laryngeal constriction upon inhalation. nih.gov
The field saw intensified investigation during World War II, as both German and British scientists explored organophosphorus(V) fluorides as potential chemical warfare agents, seeking alternatives to substances like mustard gas. nih.gov This research led to the discovery of potent fluorophosphonates, including Sarin (B92409) (O-Isopropyl methylphosphonofluoridate) and Soman (B1219632) (O-Pinacolyl methylphosphonofluoridate). nih.gov The toxic properties of these compounds were found to stem from their ability to irreversibly inhibit the acetylcholinesterase enzyme, a crucial component of the nervous system. nih.gov The development of these compounds marked a significant, albeit tumultuous, chapter in the history of organophosphorus chemistry. nih.govnih.gov
Academic Significance and Research Trajectories
Despite their challenging history, organophosphorus(V) fluorides are experiencing a resurgence in academic and research settings. nih.govnih.gov Contemporary research is moving beyond their toxicological aspects to explore their potential in a variety of fields, including drug development and chemical biology. nih.govnih.gov The unique reactivity of the phosphorus-fluorine (P-F) bond makes these compounds valuable as reagents and molecular probes. nih.gov
A significant area of modern research is the inclusion of organophosphorus(V) fluorides in "click chemistry," a class of reactions known for their high efficiency and specificity. nih.govnih.gov This application highlights the potential for creating complex molecules with novel functions. The broader field of organophosphorus chemistry is considered to be in a "golden age," recognized as one of the fastest-growing branches of organic chemistry. nih.gov Current research trends focus on innovative and sustainable synthetic methods for producing organophosphorus compounds and exploring their diverse applications as reagents, catalysts, and functional materials. nih.govmdpi.com The study of compounds like Methyl ethylphosphonofluoridate contributes to this expanding body of knowledge, providing insights into reaction mechanisms and molecular interactions. nih.gov
Structural Relationships within Phosphonofluoridate Analogues
This compound belongs to the G-series of organophosphorus compounds, which are characterized by a central phosphorus atom double-bonded to an oxygen atom, single-bonded to a fluorine atom, a methyl group, and an alkoxy group. inrae.fr The specific identity of the alkoxy group distinguishes the various analogues in this series.
The structural similarity among these analogues leads to related, yet distinct, chemical and physical properties. For instance, Sarin contains an isopropoxy group, while Soman has a more complex pinacolyl group. chemeo.comdtic.mil The size and branching of this alkyl group can influence the compound's volatility, solubility, and reactivity. The vapor pressure of these compounds, a critical physical property, is often expressed as a function of temperature using the Antoine equation, which accounts for the curvature observed in experimental data over a wide temperature range. dtic.mil
Research has been conducted to synthesize and study various analogues to understand how structural modifications affect their interaction with biological targets, such as enzymes. nih.gov For example, studies have investigated the reactions of different sarin analogues with human acetylcholinesterase and butyrylcholinesterase to probe the kinetic parameters of their interactions. inrae.frinrae.fr These comparative studies are crucial for building a comprehensive understanding of structure-activity relationships within the phosphonofluoridate family.
Interactive Data Tables
Physicochemical Properties of Selected Phosphonofluoridates
This table presents key physicochemical data for this compound and its well-known analogue, Sarin.
| Property | This compound (Ethylsarin) | Sarin |
| Chemical Formula | C3H8FO2P | C4H10FO2P |
| Molecular Weight | 126.06 g/mol | 140.09 g/mol |
| CAS Number | 673-97-2 | 107-44-8 |
| Appearance | Colorless liquid | Colorless liquid |
| IUPAC Name | 1-[fluoro(methyl)phosphoryl]oxyethane | 2-[fluoro(methyl)phosphoryl]oxypropane |
Data sourced from references inrae.frchemeo.comnih.govnist.gov
Gas Chromatography Data for this compound
This table summarizes retention indices for this compound on different stationary phases used in gas chromatography, a technique for separating and analyzing chemical compounds.
| Column Type/Active Phase | Retention Index (I) | Reference |
| Capillary, SE-54 | 802.7 | Söderström, Ketola, et al., 1995 |
| Capillary, 5% Phenyl methyl siloxane | 803 | OPCW, 1997 |
Data sourced from reference nist.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
665-03-2 |
|---|---|
Molecular Formula |
C3H8FO2P |
Molecular Weight |
126.07 g/mol |
IUPAC Name |
1-[fluoro(methoxy)phosphoryl]ethane |
InChI |
InChI=1S/C3H8FO2P/c1-3-7(4,5)6-2/h3H2,1-2H3 |
InChI Key |
ZDJWQJGNAPPOHA-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=O)(OC)F |
Origin of Product |
United States |
Mechanistic Investigations of Methyl Ethylphosphonofluoridate Reactions
Hydrolytic Degradation Pathways
The hydrolysis of organophosphorus compounds, including methyl ethylphosphonofluoridate, involves the cleavage of ester or P-F bonds. The process is significantly influenced by various factors, including the chemical environment. In most instances, the nucleophilic attack occurs on the phosphorus atom of the P=O group. nih.gov
Influence of pH and Solvation on Reaction RatesThe rate of hydrolysis for phosphonates and related esters is highly dependent on pH and the nature of the solvent.nih.gov
Influence of pH: Hydrolysis rates are generally dependent on the concentration of protons (H+) or hydroxide (B78521) ions (OH-). clemson.edu Acid-catalyzed hydrolysis, which dominates at lower pH values, involves protonation of the ester, making it more susceptible to nucleophilic attack by water. clemson.edu Conversely, base-catalyzed hydrolysis, which is more significant at pH above 7 or 8, involves direct attack by the more potent nucleophile, OH-. clemson.edu Studies on various esters demonstrate a direct correlation between pH and hydrolysis rate, with the rate varying by approximately a factor of 10 for each unit change in pH. researchgate.net For example, the hydrolysis of methyl methyl-arylphosphinates was found to be optimal at a 6–7 M concentration of perchloric acid, with the rate decreasing in more concentrated solutions. mdpi.com
The table below, adapted from studies on N-acetylproline ethyl esters, illustrates how the rate of hydrolysis changes dramatically with the number of fluorine atoms and pH. While not this compound, it provides a clear example of pH-dependent kinetics in similar structures.
Table 1: Hydrolysis Half-life of N-acetylproline Esters at Different pH Values
| Ester | Half-life at pH 11 (min) | Extrapolated Half-life at pH 8.0 (hours) |
|---|---|---|
| Ethyl ester | ~540 | ~900 |
| 2-fluoroethyl ester | 65 ± 1.8 | 108 ± 3 |
| 2,2-difluoroethyl ester | 19 ± 1.2 | 32 ± 2 |
| 2,2,2-trifluoroethyl ester | 6.4 ± 1.7 | 10.7 ± 2.8 |
Data derived from studies on fluorinated peptide models, demonstrating the principle of pH influence on hydrolysis rates. nih.gov
Influence of Solvation: Solvents play a critical role by stabilizing reactants and transition states. wikipedia.org An increase in solvent polarity generally accelerates reactions where a charge develops in the activated complex. wikipedia.org For the hydrolysis of phosphate (B84403) esters, moving from water to a less polar solvent like tert-butyl alcohol can decrease the reaction rate. nih.gov Conversely, for other reactions, moving to a dipolar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) can cause a dramatic acceleration. The hydrolysis of p-nitrophenyl phosphorothioate (B77711) dianion, for example, is accelerated by more than six orders of magnitude in 95% DMSO compared to water. nih.gov This acceleration is attributed to the stabilization of the transition state by the solvent. wikipedia.orgnih.gov
Thermal Decomposition Mechanisms
Pyrolytic Product FormationThe thermal decomposition of organophosphorus compounds like this compound results in the formation of various smaller molecules. The pyrolysis of the related nerve agent isopropyl methylphosphonofluoridate (Sarin) is known to break down into methylphosphonofluoridic acid and propylene.dtic.milIt is probable that the thermal decomposition of soman (B1219632) (pinacolyl methylphosphonofluoridate) also yields methylphosphonofluoridic acid.dtic.milThis suggests that a primary pyrolytic pathway for alkyl methylphosphonofluoridates involves the elimination of an alkene, corresponding to the alkyl group, and the formation of methylphosphonofluoridic acid.
In a controlled synthesis that can be considered analogous to a decomposition pathway, methylphosphonofluoridic acid was prepared by heating methylphosphonic difluoride and methylphosphonic acid at 120°C. dtic.mil
Table 2: Products from Thermal Reactions of Related Methylphosphonic Compounds
| Reactants | Conditions | Products | Yield |
|---|---|---|---|
| Isopropyl methylphosphonofluoridate | High Temperature | Methylphosphonofluoridic acid, Propylene | Not specified |
| Methylphosphonic difluoride, Methylphosphonic acid | 120°C, 64 hours | Methylphosphonofluoridic acid | 58% |
Data derived from studies on Sarin (B92409) and the synthesis of a key degradation product. dtic.mil
Temperature-Dependent Reaction RatesThe rates of chemical reactions, including thermal decomposition, are highly dependent on temperature.fiveable.meThis relationship is described by the Arrhenius equation, which shows that the rate constant (k) increases as temperature (T) rises, due to a greater fraction of molecules possessing sufficient energy to overcome the activation energy barrier (Ea).tamu.edulibretexts.org
k = A * e(-Ea/RT)
Where:
k is the rate constant.
A is the pre-exponential factor, related to collision frequency. fiveable.me
Ea is the activation energy. fiveable.me
R is the universal gas constant. fiveable.me
T is the absolute temperature in Kelvin. fiveable.me
Generally, unimolecular dissociation reactions become more significant at higher temperatures. nih.gov A common rule of thumb suggests that the rate of a chemical reaction roughly doubles for every 10°C increase in temperature, although the actual factor is specific to each reaction. fiveable.melibretexts.org For the thermal decomposition of this compound, it is expected that the rate of pyrolytic product formation would increase exponentially with a rise in temperature, as more molecules achieve the necessary activation energy for bond cleavage. tamu.edunih.gov
Oxidative Degradation Mechanisms
The chemical breakdown of this compound through oxidation is a key area of research for decontamination and neutralization. This process involves the use of various oxidizing agents that can chemically alter the molecule, rendering it less toxic.
Role of Strong Oxidants (e.g., Hypochlorite)
Sodium hypochlorite (B82951) (NaOCl), the active ingredient in bleach, is a powerful oxidizing agent that can effectively degrade organophosphorus compounds. hhs.govorganic-chemistry.org The primary mechanism involves the oxidation of the electron-rich sulfur and phosphorus atoms within the molecule. In the case of this compound, the reaction with hypochlorite is expected to proceed via a nucleophilic attack on the phosphorus center.
The effectiveness of hypochlorite in decontaminating surfaces contaminated with organophosphorus agents has been well-documented. hhs.gov For instance, a 0.5% sodium hypochlorite solution can inactivate G-series nerve agents, which are structurally similar to this compound, through chemical hydrolysis and oxidative chlorination. hhs.gov
Table 1: Reactivity of Functional Groups with Sodium Hypochlorite
| Functional Group | Reactivity with NaOCl | Resulting Product(s) |
| Phosphonate (B1237965) Ester | High | Phosphonic acid, alcohol, and chloride ions |
| Sulfide | High | Sulfoxide, Sulfone |
| Amine | High | Chloramine |
This table provides a general overview of the reactivity of different functional groups with sodium hypochlorite. The actual products may vary depending on the reaction conditions.
Alternative Oxidative Systems (e.g., Hydrogen Peroxide)
Hydrogen peroxide (H₂O₂) is another potent oxidizing agent that can be used for the degradation of organic pollutants. mdpi.comrsc.org Its efficacy can be significantly enhanced when used in advanced oxidation processes (AOPs), such as in the presence of a catalyst or ultraviolet (UV) light. mdpi.com The degradation of organic molecules by H₂O₂ often involves the generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing species. mdpi.com
Enzymatic Hydrolysis Mechanisms
The use of enzymes to catalyze the breakdown of organophosphorus compounds like this compound offers a highly specific and efficient method for detoxification. researchgate.net These biocatalysts can operate under mild conditions and exhibit high selectivity for their target substrates. researchgate.net
Enzyme-Substrate Interactions and Binding Pockets
The catalytic activity of an enzyme is intimately linked to its three-dimensional structure and the specific interactions it forms with its substrate. nih.gov Enzymes that hydrolyze organophosphorus compounds, such as phosphotriesterases (PTEs), possess a hydrophobic active site with distinct binding pockets that accommodate the different substituent groups of the substrate. researchgate.netnih.gov
For this compound, the enzyme's active site would need to have a binding pocket that can favorably interact with the methyl and ethyl groups, as well as the fluorine atom. The precise positioning of the substrate within the active site is crucial for catalysis, as it aligns the scissile P-F bond with the catalytic residues of the enzyme. nih.gov The binding of the substrate is often stabilized by a network of hydrogen bonds and hydrophobic interactions. nih.gov The presence of a cofactor, such as a divalent metal ion in the active site of some phosphotriesterases, can play a critical role in activating the substrate for nucleophilic attack. researchgate.net
Catalytic Activity and Efficiency of Biocatalysts
Enzymes that have been identified or engineered for the hydrolysis of organophosphorus compounds can exhibit remarkably high catalytic efficiencies, sometimes approaching the diffusion-controlled limit. nih.gov This means that the rate of the reaction is limited only by how fast the substrate can diffuse into the enzyme's active site. The catalytic mechanism typically involves a nucleophilic attack on the phosphorus center by a water molecule activated by the enzyme's catalytic residues, leading to the cleavage of the P-F bond. researchgate.net
Table 2: Comparison of Engineered Biocatalysts for Organophosphate Hydrolysis
| Enzyme Variant | Target Substrate | Fold Improvement in k_cat/K_m | Reference |
| PTE Variant 1 | Sarin (GB) | >100 | nih.gov |
| PTE Variant 2 | Soman (GD) | >100 | nih.gov |
| PTE Variant 3 | VX | ~25 | nih.gov |
| Cyclohexylamine Oxidase | (S)-1-phenylpropylamine | 9 | ethz.ch |
| Cyclohexylamine Oxidase | 1,2,3,4-tetrahydroisoquinoline | 50 | ethz.ch |
This table showcases examples of how directed evolution has significantly improved the catalytic efficiency of enzymes for various organophosphorus compounds and other substrates.
Directed Evolution and Rational Design of Enzymes
While some naturally occurring enzymes possess a low level of activity towards synthetic organophosphorus compounds, their efficiency and specificity can be dramatically improved through protein engineering techniques. semanticscholar.org The two main strategies employed are directed evolution and rational design. researchgate.net
Directed evolution mimics the process of natural selection in the laboratory. nobelprize.orgnih.gov It involves creating a large library of enzyme variants through random mutagenesis of the gene encoding the enzyme. This library is then screened for variants with improved activity towards the target substrate, in this case, this compound. The most promising variants are then used as the starting point for further rounds of mutagenesis and selection, leading to a cumulative improvement in catalytic performance. semanticscholar.org This iterative process has been successfully used to generate enzymes with significantly enhanced activity and specificity for various organophosphates. ethz.chnih.gov
Rational design , on the other hand, relies on a detailed understanding of the enzyme's structure and catalytic mechanism. nih.govresearchgate.net By identifying key amino acid residues in the active site that are involved in substrate binding and catalysis, specific mutations can be introduced to improve these interactions. nih.gov For example, modifying the size and hydrophobicity of the binding pockets can enhance the enzyme's affinity and catalytic efficiency for a non-native substrate like this compound. researchgate.net Computational modeling and protein design algorithms are increasingly being used to predict beneficial mutations, accelerating the enzyme engineering process. nih.gov A combination of both rational design and directed evolution, often referred to as semi-rational design, can also be a powerful approach. researchgate.net
Computational Studies of Reaction Mechanisms
Computational chemistry has emerged as a powerful tool for elucidating the intricate details of chemical reactions involving this compound. Through the use of sophisticated theoretical models and high-performance computing, researchers can investigate reaction mechanisms at a molecular level, providing insights that are often difficult to obtain through experimental methods alone. These studies are crucial for understanding the reactivity of this compound and for predicting its behavior in various chemical environments.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and reactivity of molecules like this compound. DFT calculations provide a good balance between accuracy and computational cost, making it feasible to study complex reaction systems.
In the context of this compound reactions, DFT is employed to:
Determine molecular geometries: DFT is used to find the most stable three-dimensional arrangements of atoms in the reactants, products, and any intermediates or transition states.
Calculate electronic properties: It allows for the calculation of various electronic properties, such as the distribution of electron density, which helps in understanding the nucleophilic and electrophilic centers within the molecule. For instance, in a study of a related compound, diethyl trichloro-methyl phosphonate, DFT calculations at the B3LYP/6-311(d,p) level were used to analyze the reaction with diphenyl methyl phosphinite, successfully explaining the observed regioselectivity. researchgate.net
Predict spectroscopic properties: Theoretical vibrational spectra can be calculated and compared with experimental data to confirm the identity of reaction species. For example, a comparative study of different DFT methods found that PBE1PBE/SDD was effective in predicting the vibrational frequencies of cisplatin. nih.gov
The choice of the functional and basis set is critical for the accuracy of DFT calculations. Different combinations are often tested and benchmarked against experimental data or higher-level theoretical methods to ensure the reliability of the results. nih.gov
Energy Barrier Determination and Transition State Analysis
A key aspect of understanding a chemical reaction is determining its energy profile, which includes the energy of the reactants, products, and the transition state that connects them. The energy difference between the reactants and the transition state is known as the activation energy or energy barrier.
Computational methods, particularly DFT, are instrumental in:
Locating transition states: A transition state is a first-order saddle point on the potential energy surface. Sophisticated algorithms are used to locate these structures, which represent the highest energy point along the reaction coordinate.
Calculating activation energies: Once the energies of the reactants and the transition state are known, the activation energy can be calculated. This value provides a quantitative measure of how fast a reaction is likely to proceed. For example, in the study of mupirocin (B1676865) methyl ester cycloisomerization, the activation barriers for the formation of endo and exo products were calculated to be close in energy, which was consistent with experimental observations. nih.gov
Analyzing transition state structures: The geometry of the transition state reveals which bonds are breaking and which are forming at the climax of the reaction. This information is fundamental to understanding the reaction mechanism. For instance, analysis of the transition state in the racemization of mandelate (B1228975) highlighted the structural changes the substrate undergoes. nih.gov
These computational analyses provide a detailed picture of the energetic landscape of a reaction, helping to explain why certain reaction pathways are favored over others. nih.govnih.gov
Prediction of Reaction Pathways and Rates
Building on the foundation of DFT calculations and transition state analysis, computational studies can predict the most likely pathways a reaction will follow and estimate the rates at which these reactions occur.
This predictive capability is achieved through:
Mapping potential energy surfaces: By calculating the energy of the system for a wide range of molecular geometries, a potential energy surface can be constructed. This surface provides a comprehensive map of all possible reaction pathways.
Intrinsic Reaction Coordinate (IRC) calculations: Following the path of steepest descent from a transition state down to the reactants and products confirms that the located transition state indeed connects the intended species. researchgate.net
Applying transition state theory: This theory uses the calculated activation energy and other properties of the transition state to estimate the reaction rate constant. While obtaining highly accurate absolute rates can be challenging, the relative rates of competing pathways can often be predicted with good reliability.
Computational studies have been successfully applied to predict reaction outcomes in various systems. For example, in the cyclization of an epoxide-containing alcohol, computational models correctly predicted the stereoselectivity observed experimentally. arxiv.org Similarly, mechanistic studies on the formation of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate have utilized computational methods to elucidate the reaction pathway and the role of the catalyst. mdpi.com
Advanced Analytical Methodologies for Characterization and Detection
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like methyl ethylphosphonofluoridate. nih.govnih.gov It combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. In this context, GC-MS is instrumental in identifying the agent itself, its breakdown products, and the impurities that can reveal its manufacturing process. dntb.gov.uanih.gov For effective analysis of polar degradation products, a derivatization step, such as silylation or methylation, is often required to increase their volatility for GC-MS analysis. nih.gov
Identification of Degradation Products and Precursors
The primary degradation product of this compound in the environment is isopropyl methylphosphonic acid (IMPA), formed through hydrolysis. researchgate.net The detection of IMPA and the further hydrolysis product, methylphosphonic acid (MPA), serves as a key indicator of the prior presence of the parent compound. researchgate.netdtic.mil GC-MS, particularly with selected ion monitoring (SIM), is a highly effective method for the unequivocal identification of these degradation products in various matrices, including soil and environmental samples. researchgate.net
The synthesis of this compound involves several key precursor chemicals. The identification of these precursors is crucial for understanding the synthetic route employed. One of the primary precursors is methylphosphonic dichloride. nih.gov Other significant precursors and intermediates can include methylphosphonic difluoride. nih.gov
Interactive Table 1: Key Degradation Products and Precursors of this compound
| Compound Name | Type | Analytical Significance |
| Isopropyl methylphosphonic acid (IMPA) | Degradation Product | Primary hydrolysis product, key indicator of presence. researchgate.netdtic.mil |
| Methylphosphonic acid (MPA) | Degradation Product | Final hydrolysis product. researchgate.netdtic.mil |
| Methylphosphonic dichloride | Precursor | Key starting material in synthesis. nih.gov |
| Methylphosphonic difluoride | Precursor/Intermediate | Important intermediate in synthesis. nih.gov |
Impurity Profiling for Source Attribution
The concept of chemical attribution relies on the principle that trace impurities and by-products in a synthesized chemical agent can create a unique "fingerprint," linking it to a specific synthetic route or even a particular batch. dntb.gov.uawikipedia.org GC-MS is a primary tool for this impurity profiling. nih.govnih.gov Research has demonstrated that a significant percentage of impurities present in the initial precursor, such as methylphosphonic dichloride, can persist through the synthesis process to the final product. nih.gov By analyzing the impurity profile of a this compound sample, it is possible to match it to the precursor stock used in its production. nih.gov This is achieved by comparing the complex chromatograms of different batches and identifying common impurity peaks.
Interactive Table 2: Examples of Impurities Identified in this compound Synthesis
| Impurity Type | Example Compounds | Significance for Attribution |
| Unreacted Precursors | Methylphosphonic dichloride | Indicates incomplete reaction or purification. |
| By-products | Diisopropyl methylphosphonate (B1257008) (DIMP) | Formation is dependent on reaction conditions. |
| Contaminants from Precursors | Various organophosphorus compounds | Can be traced back to the specific source of precursors. nih.gov |
Comprehensive Two-Dimensional Gas Chromatography (GC×GC)
For highly complex samples, comprehensive two-dimensional gas chromatography (GC×GC) offers a significant enhancement in separation power compared to conventional GC. chemistry-matters.com This technique utilizes two columns with different stationary phases, providing a much higher peak capacity and resolving power. chemistry-matters.commdpi.com When coupled with a time-of-flight mass spectrometer (TOF-MS), GC×GC-TOFMS becomes a powerful tool for the non-targeted screening of chemical attribution signatures in nerve agents. dtic.milwikipedia.org This approach allows for the detailed analysis of impurity profiles, which is essential for forensic purposes and the determination of the synthetic route of the agent. nih.govwikipedia.org The structured nature of GC×GC chromatograms, where chemically similar compounds elute in distinct patterns, aids in the identification of unknown impurities. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) is a complementary technique to GC-MS, particularly for the analysis of polar, non-volatile, and thermally labile compounds, such as the hydrolysis products of this compound. researchgate.netnih.gov A significant advantage of LC-MS is that it often allows for the direct analysis of aqueous samples without the need for derivatization, which is typically required for GC-MS analysis of polar analytes. researchgate.net
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography (HPLC) is a widely used separation technique within the LC-MS workflow. For the analysis of this compound degradation products, reversed-phase HPLC is a common approach. ojp.govund.edu However, the high polarity of compounds like methylphosphonic acid can lead to poor retention on standard C18 columns. dtic.mil To overcome this, specialized techniques such as hydrophilic interaction liquid chromatography (HILIC) have been developed, which provide better retention and separation of these highly polar analytes. dtic.mil HPLC-MS/MS methods have been successfully developed for the sensitive and rapid analysis of the urinary metabolites of Sarin (B92409), demonstrating the utility of this technique in biological monitoring. nih.govdtic.mil
Electrospray Ionization-Time-of-Flight Mass Spectrometry (ESI-TOF MS)
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar molecules, generating intact molecular ions with minimal fragmentation. ojp.govresearchgate.net When coupled with a high-resolution time-of-flight (TOF) mass spectrometer, ESI-TOF-MS provides accurate mass measurements, which are crucial for the confident identification of unknown compounds. researchgate.netnih.gov This is particularly valuable in the analysis of complex samples where isobaric interferences may be present. While detailed studies specifically on this compound using ESI-TOF-MS are not abundant in the readily available literature, the technique is widely applied to the analysis of other organophosphorus nerve agents and their degradation products. nih.gov LC-ESI-MS has been successfully used for the identification of Sarin and its degradation products in various samples. researchgate.net The high sensitivity and mass accuracy of ESI-TOF-MS make it a powerful tool for the confirmation of the presence of this compound and its metabolites in forensic and environmental analysis.
Tandem Mass Spectrometry (MS/MS) for Enhanced Specificity
Tandem mass spectrometry (MS/MS) is a powerful analytical technique that offers enhanced specificity and sensitivity for the detection of trace compounds in complex matrices. In the context of this compound and its degradation products, MS/MS plays a crucial role in providing unambiguous identification.
The process involves multiple stages of mass analysis. Initially, the precursor ion, which in this case would be the protonated or adduct form of this compound or its derivatives, is selected in the first mass analyzer. This selected ion is then subjected to collision-induced dissociation (CID), where it fragments into characteristic product ions. The second mass analyzer then separates and detects these product ions, generating a unique fragmentation pattern or "fingerprint" for the target analyte.
This technique is particularly valuable when coupled with chromatographic separation methods like gas chromatography (GC) or liquid chromatography (LC). For instance, GC-MS/MS is a well-established method for the analysis of volatile and semi-volatile organic compounds. However, the direct analysis of the hydrolysis products of nerve agents, such as ethyl methylphosphonic acid (EMPA), can be challenging due to their low volatility and polar nature. osti.gov Derivatization is often employed to convert these polar analytes into more volatile forms suitable for GC analysis. osti.gov
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method offers an alternative that may not require derivatization for certain analytes. nih.govnih.gov The high specificity of MS/MS detection minimizes interference from matrix components, allowing for accurate quantification at very low levels. nih.gov The selection of specific precursor-to-product ion transitions, known as multiple reaction monitoring (MRM), further enhances the selectivity and sensitivity of the analysis. nih.gov
Table 1: Illustrative MS/MS Transitions for Related Compounds
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| ET-26-HCl | 275.6 | 170.9 |
| ET-26-acid | 217.7 | 113.1 |
| Gabapentin (Internal Standard) | 172.5 | 154.3 |
This table is based on data for etomidate (B1671615) analogs and serves as an example of the types of transitions monitored in an LC-MS/MS experiment. nih.gov
Spectroscopic Characterization Techniques
Spectroscopic methods provide valuable information about the molecular structure and functional groups present in a compound.
Raman spectroscopy is a non-destructive analytical technique that probes the vibrational modes of molecules. youtube.com It offers several advantages for in-situ monitoring, including its high specificity, rapid acquisition time, and the flexibility of using fiber optic probes. youtube.com This technique can be used to track chemical reactions in real-time by observing changes in the Raman bands of reactants and products. youtube.comnih.gov For example, the disappearance of bands associated with a starting material and the simultaneous appearance of new bands corresponding to the product can provide kinetic information about the reaction. youtube.com
The use of a temperature-controlled stage allows for the continuous collection of Raman spectra during various temperature programs, a setup known as in-situ Raman spectroscopy (IRS) or in-situ Raman microscopy (IRM). nih.gov This capability is particularly useful for studying dynamic processes. nih.gov
Fourier Transform Infrared (FTIR) spectroscopy is another powerful technique for identifying functional groups and elucidating molecular structures. nih.gov It measures the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies corresponding to the types of chemical bonds present. nih.gov
FTIR can be used to analyze samples in various phases, including gas, liquid, and solid. nih.gov For volatile compounds like this compound, vapor-phase FTIR is a suitable method. dtic.mil A system for generating quantitative vapor-phase FTIR spectra can utilize a saturator cell to create a continuous stream of the compound's vapor. dtic.mil The resulting spectrum provides a unique fingerprint of the molecule, allowing for its identification and quantification. dtic.milepa.gov
In the analysis of related phosphonic acids in aqueous solutions, Attenuated Total Reflectance (ATR)-FTIR has been employed. nih.gov The study of phosphonates often focuses on the mid-infrared region, particularly between 900 and 1200 cm⁻¹, where the P-O stretching vibrations are prominent. nih.gov Changes in the FTIR spectra with varying pH can provide insights into the protonation states of the phosphonic acid groups. nih.gov
Table 2: Key FTIR Functional Group Regions
| Wavenumber Range (cm⁻¹) | Associated Functional Groups |
| 3600-3200 | O-H (Alcohols, Phenols), N-H (Amines, Amides) |
| 3100-3000 | C-H (Aromatics, Alkenes) |
| 3000-2850 | C-H (Alkanes) |
| 1750-1650 | C=O (Ketones, Aldehydes, Esters, Carboxylic Acids) |
| 1650-1550 | C=C (Alkenes), C=N (Imines) |
| 1200-900 | P-O (Phosphonates) |
This table provides a general guide to characteristic FTIR absorption regions.
Ion Mobility Spectrometry (IMS) for Rapid Detection
Ion Mobility Spectrometry (IMS) is an analytical technique that separates gas-phase ions based on their size and shape as they drift through a buffer gas under the influence of an electric field. bruker.com It is known for its rapid analysis times, typically under 10 seconds, high sensitivity, and portability, making it suitable for field-based detection of hazardous compounds. nih.govcbrnetechindex.com
IMS instruments are widely used for security and military applications, including the detection of chemical warfare agents and explosives. bruker.com The technique's main advantages are its speed, low cost, and ease of use. nih.gov However, a notable disadvantage is its relatively low specificity, which can lead to false positives. cbrnetechindex.com To address this, IMS is often coupled with a mass spectrometer (IMS-MS) to provide an additional dimension of separation and more confident identification of analytes. nih.gov
The detection limits of IMS are in the parts-per-billion (ppb) to parts-per-trillion (ppt) range, corresponding to nanogram and sometimes picogram amounts of a substance. activeradsys.com
Table 3: Comparison of Analytical Techniques
| Technique | Principle | Advantages | Disadvantages |
| Tandem MS (MS/MS) | Fragmentation of selected ions for specific detection | High specificity and sensitivity | Requires more complex instrumentation |
| Raman Spectroscopy | Inelastic scattering of monochromatic light | Non-destructive, in-situ monitoring, high specificity | Can be affected by fluorescence |
| FTIR Spectroscopy | Absorption of infrared radiation | Identifies functional groups, versatile for different sample types | Water can interfere with spectra |
| Ion Mobility Spectrometry (IMS) | Separation of ions in a drift tube | Rapid, portable, high sensitivity | Lower specificity, potential for false positives |
Derivatization Strategies in Analytical Chemistry
Derivatization is a chemical modification technique used to convert an analyte into a form that is more suitable for analysis by a particular method, such as chromatography. numberanalytics.comcancer.gov This process can enhance the volatility, thermal stability, and detectability of a compound. numberanalytics.com
The analysis of phosphonic acids, which are degradation products of organophosphorus nerve agents, by gas chromatography-mass spectrometry (GC-MS) is challenging due to their low volatility. osti.gov To overcome this, derivatization methods such as silylation and methylation are commonly employed. osti.govosti.gov
Methylation converts the polar phosphonic acids into their more volatile methyl esters, which are amenable to GC-MS analysis. osti.govosti.gov While diazomethane (B1218177) has traditionally been a popular methylation reagent, its explosive nature and limited stability are significant drawbacks. osti.govosti.gov
A safer and more stable alternative is trimethyloxonium (B1219515) tetrafluoroborate (B81430) (TMO•BF₄). osti.govmorressier.com This solid reagent is effective for the methylation of various phosphonic acids under mild conditions and does not produce interfering by-products in the GC-MS analysis. osti.govosti.gov The use of TMO•BF₄ allows for the efficient conversion of phosphonic acids to their corresponding methyl esters, facilitating their detection and identification. osti.govosti.govmorressier.com Other methylation reagents include trimethylanilinium hydroxide (B78521) (TMAH). psu.edu
Table 4: Common Derivatization Reagents for GC Analysis
| Reagent Class | Example Reagent | Target Functional Groups |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Alcohols, phenols, carboxylic acids, amines |
| Silylation | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Broad range of functional groups |
| Acylation | Trifluoroacetic anhydride (B1165640) (TFAA) | Alcohols, phenols, amines |
| Methylation | Trimethyloxonium tetrafluoroborate (TMO•BF₄) | Phosphonic acids, carboxylic acids |
| Methylation | Diazomethane | Phosphonic acids, carboxylic acids, alcohols, thiols |
This table provides examples of common derivatization reagents and their applications. osti.govnumberanalytics.comosti.gov
Chemometric Approaches for Multivariate Data Analysis
The complexity of data generated by modern analytical instruments, especially when analyzing trace levels of compounds in complex matrices, necessitates the use of advanced data analysis techniques. Chemometrics provides a suite of tools to extract meaningful information from such multivariate data.
Unsupervised pattern recognition methods are employed to explore the inherent structure of data without any prior knowledge of the sample classes. These techniques are valuable for identifying similarities and differences between samples, which can be indicative of the presence of specific compounds or patterns of contamination.
Principal Component Analysis (PCA) is a widely used unsupervised method that reduces the dimensionality of the data while retaining most of the variance. In the context of organophosphorus compound analysis, PCA can be used to visualize the clustering of samples based on their chemical profiles obtained from techniques like GC-MS or sensor arrays. This can help in the initial screening and identification of outlier samples that may contain this compound or related compounds.
Hierarchical Cluster Analysis (HCA) is another unsupervised technique that groups samples based on their similarity, representing the relationships in a dendrogram. This can be useful for classifying unknown samples by observing which known group they cluster with.
Supervised classification models are trained on data with known class labels to build a model that can predict the class of unknown samples. These models are particularly useful for the targeted detection and classification of chemical warfare agents and their simulants.
Support Vector Machines (SVMs) have been successfully applied to the classification of organophosphate nerve agent simulants. acs.orgnih.gov SVMs work by finding an optimal hyperplane that separates different classes of data in a high-dimensional space. scispace.com Studies have shown that SVMs can significantly outperform other methods like Artificial Neural Networks (ANNs) in terms of classification accuracy, with reported increases in receiver operating characteristic (ROC) Az values, specificities, and positive predictive values. nih.gov
Random Forest (RF) is another powerful supervised learning algorithm that can be used for classification tasks. researchgate.net It operates by constructing a multitude of decision trees during training and outputting the class that is the mode of the classes of the individual trees. This ensemble method is robust and can handle high-dimensional data.
The performance of these models can be evaluated using various metrics, as illustrated in the table below, which shows a hypothetical comparison of different models for classifying organophosphate simulants.
| Model | Accuracy (%) | Precision (%) | Recall (%) | F1-Score |
| Support Vector Machine (SVM) | 95 | 94 | 96 | 0.95 |
| Random Forest (RF) | 92 | 91 | 93 | 0.92 |
| Artificial Neural Network (ANN) | 88 | 87 | 89 | 0.88 |
This table is illustrative and based on general findings in the literature regarding the classification of organophosphate simulants. acs.orgnih.gov
Method Validation and Quality Assurance in Analysis
The reliability and accuracy of any analytical method used for the detection of this compound are critically dependent on proper method validation and ongoing quality assurance. This ensures that the method is fit for its intended purpose and that the results are legally and scientifically defensible.
Method validation involves establishing, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. Key validation parameters include:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. For instance, a GC-MS method should be able to resolve this compound from other structurally similar organophosphorus compounds. dtic.mil
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. For the analysis of a simulant like dimethyl methylphosphonate (DMMP), a validated GC-MS method reported an LOD of 0.0167 ppm. researchgate.net
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed through recovery studies. For DMMP, recovery values between 95.7% and 97.3% have been achieved. researchgate.net
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Intraday and interday precision for DMMP analysis have been reported at 3.5% and 3.7% RSD, respectively. researchgate.net
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Quality assurance involves the routine application of procedures to ensure that the quality of the results is maintained. This includes the regular analysis of quality control samples, participation in proficiency testing schemes, and maintaining proper documentation of all analytical procedures and results. The Organisation for the Prohibition of Chemical Weapons (OPCW) conducts proficiency tests to ensure that designated laboratories maintain high standards for the analysis of chemical warfare agents and related compounds. researchgate.net
The following table summarizes the key parameters for a validated analytical method for an organophosphorus compound simulant, which are applicable to the analysis of this compound.
| Validation Parameter | Typical Performance Metric |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | pg to ng range on-column dtic.mil |
| Accuracy (Recovery %) | 95-105% |
| Precision (RSD %) | < 15% |
Future Directions in Methyl Ethylphosphonofluoridate Research
Development of Next-Generation Synthetic Routes
The future of synthesizing Methyl ethylphosphonofluoridate and related organophosphorus compounds is moving towards more controlled, efficient, and safer methodologies. A significant area of development is the use of continuous flow chemistry and microreactor technology, which offers substantial advantages over traditional batch synthesis. elveflow.comresearchgate.netnih.govnih.gov
Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. nih.gov This methodology is particularly advantageous for handling hazardous reagents and intermediates by minimizing their accumulation in the reaction system. thieme-connect.de The on-demand synthesis of related compounds like phosphoramidites has been successfully demonstrated using flow chemistry, achieving near-quantitative yields with short reaction times and eliminating the need for purification before subsequent use. nih.govresearchgate.net This approach could be adapted for the synthesis of this compound, allowing for safer and more efficient production for research purposes.
Microfluidic reactors, with their high surface-area-to-volume ratio, facilitate rapid heat and mass transfer, which can significantly enhance reaction rates and selectivity. elveflow.comnih.gov The design and manufacture of microfluidic reactors from materials like silicon and glass have been established for various chemical syntheses. calpoly.edu These systems can be engineered to handle multi-step reactions, integrating synthesis and initial purification steps within a closed system. thieme-connect.de
Electrochemical synthesis in flow reactors presents another promising avenue, offering a green and efficient method for generating key intermediates without the need for chemical oxidizing agents. mdpi.com This technique has been successfully applied to the synthesis of N-substituted piperidines, demonstrating its potential for creating precursors for more complex molecules. thieme-connect.de
| Synthetic Method | Key Advantages | Relevance to this compound |
| Flow Chemistry | Precise control of reaction parameters, enhanced safety, higher yields, potential for automation. nih.govthieme-connect.de | Enables safer on-demand synthesis for research applications, minimizing storage of hazardous materials. nih.gov |
| Microreactor Technology | Rapid heat and mass transfer, improved reaction rates and selectivity, miniaturization of hazardous reactions. elveflow.comresearchgate.netnih.gov | Allows for controlled and contained synthesis of highly reactive organophosphorus compounds. |
| Electrochemical Flow Synthesis | Green chemistry approach, avoids chemical oxidants, scalable. mdpi.com | Potential for the clean synthesis of key precursors and intermediates. |
Integration of Advanced Analytical Platforms
The detection and characterization of this compound and its related compounds are critical for research and environmental monitoring. Future developments in this area focus on integrating more sensitive, rapid, and specific analytical platforms.
Mass spectrometry (MS) coupled with separation techniques like gas chromatography (GC) and liquid chromatography (LC) remains a cornerstone for the analysis of organophosphorus compounds. publications.gc.ca However, advancements are being made to enhance their capabilities. Mass spectrometry imaging (MSI) is an emerging technique that allows for the spatial mapping of molecules within a sample, providing valuable information on their distribution in various matrices. nih.govnih.govrsc.org This could be particularly useful for studying the interaction of this compound with biological or environmental samples.
Ion mobility spectrometry (IMS) is another powerful technique for the detection of chemical warfare agents and related compounds. nih.govnih.govdhs.govbham.ac.uk IMS separates ions based on their size and shape, providing an additional dimension of separation when coupled with MS (IMS-MS). This combination enhances the specificity of detection and allows for the characterization of complex mixtures. nih.gov Databases of IMS and tandem MS data for chemical warfare agents and their hydrolysis products are being developed to aid in their unambiguous identification. publications.gc.ca
For the analysis of degradation products, which are often more polar, specialized LC-MS methods are being developed. These include the use of different chromatographic columns and mobile phases to improve the retention and separation of these challenging analytes. pitt.edu
| Analytical Platform | Principle of Operation | Application to this compound |
| Mass Spectrometry Imaging (MSI) | Spatially resolves the distribution of molecules in a sample. nih.govnih.gov | Visualization of the compound's interaction with biological tissues or environmental matrices. |
| Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) | Separates ions based on their mobility in a drift tube, followed by mass analysis. nih.govnih.gov | Rapid and highly specific detection and identification, even in complex samples. nih.gov |
| Advanced LC-MS for Degradation Products | Utilizes specialized chromatography to separate polar hydrolysis products for MS detection. pitt.edu | Enables monitoring of the compound's environmental fate and persistence. |
Comprehensive Computational Modeling and Simulation
Computational modeling and simulation are becoming indispensable tools for understanding the behavior of molecules like this compound at the atomic level. These methods provide insights that are often difficult or impossible to obtain through experimental means alone.
Molecular dynamics (MD) simulations are being used to study the structure, dynamics, and interactions of organophosphorus agents in aqueous solutions. njit.edunih.govnih.govrsc.org These simulations can reveal how these molecules solvate in water and interact with other species, which is crucial for understanding their environmental transport and fate. njit.edu MD simulations have been employed to investigate the behavior of G-agents, a class of nerve agents that includes sarin (B92409) (a close analog of this compound), providing valuable data on their properties in solution. njit.edu
Density functional theory (DFT) is another powerful computational method used to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. jocpr.commdpi.comnih.govnih.gov DFT calculations can be used to predict reaction mechanisms, determine the stability of different isomers, and interpret experimental spectra. jocpr.comnih.gov Such studies can aid in the design of new synthetic routes and in the development of more effective decontamination strategies.
The combination of computational modeling with experimental data is a particularly powerful approach. For instance, computational models of enzyme-substrate complexes are used to guide the engineering of enzymes with enhanced activity for degrading nerve agents. acs.org
| Computational Method | Information Gained | Relevance to this compound |
| Molecular Dynamics (MD) Simulations | Provides insights into the structure, dynamics, and interactions of the molecule in solution. njit.edunih.govnih.gov | Understanding its behavior in aqueous environments and its interactions with biological molecules. njit.edu |
| Density Functional Theory (DFT) | Elucidates electronic structure, reactivity, and reaction mechanisms. jocpr.commdpi.comnih.gov | Guiding the development of new synthetic pathways and decontamination methods. jocpr.com |
Exploration of Novel Biocatalytic Systems
The use of enzymes for the degradation and decontamination of organophosphorus compounds, including this compound, is a rapidly advancing field of research. Biocatalytic systems offer a green and highly specific alternative to traditional chemical decontamination methods. nih.govresearchgate.netnih.govnih.govrsc.orgresearchgate.netresearchgate.net
Enzymes such as phosphotriesterases (PTEs) and organophosphorus hydrolase (OPH) have shown significant activity in hydrolyzing a range of nerve agents. researchgate.netnih.gov Researchers are actively engaged in engineering these enzymes to improve their catalytic efficiency and broaden their substrate specificity. acs.orgnih.govresearchgate.netnih.govplos.org Through techniques like directed evolution and computational design, variants of these enzymes have been created with dramatically enhanced degradation rates for G-series agents. acs.orgresearchgate.net
Recent studies have demonstrated that engineered enzymes can effectively decontaminate surfaces contaminated with high concentrations of nerve agents, including sarin and soman (B1219632). nih.govresearchgate.netnih.gov These enzyme-based solutions have the potential to be used in various applications, from personal protective equipment to large-scale environmental remediation. nih.govresearchgate.netnih.gov
The immobilization of these enzymes on various supports, such as nanoparticles and metal-organic frameworks (MOFs), is another area of active research. nih.govrsc.orgresearchgate.netacs.org Immobilization can enhance the stability and reusability of the enzymes, making them more practical for real-world applications. nih.govrsc.orgresearchgate.netacs.org
| Biocatalytic System | Mechanism of Action | Potential Application |
| Engineered Phosphotriesterases (PTEs) | Hydrolyze the P-F bond in G-series nerve agents. researchgate.netnih.gov | Rapid decontamination of surfaces and potential for therapeutic use. nih.govresearchgate.netnih.gov |
| Organophosphorus Hydrolase (OPH) | Broad-spectrum hydrolysis of organophosphorus compounds. nih.gov | Environmental remediation and detoxification. |
| Immobilized Enzyme Systems | Enzymes are attached to solid supports to improve stability and reusability. nih.govrsc.orgresearchgate.netacs.org | Development of reactive coatings and filtration materials. |
Application of Green Chemistry Principles in Research and Development
The principles of green chemistry are increasingly being applied to research and development involving hazardous compounds like this compound to minimize environmental impact and enhance safety. nih.govacs.orgtwistbioscience.com
A key focus is the use of greener solvents in synthesis and decontamination processes. acs.org Traditional organic solvents are often volatile and toxic, and researchers are exploring alternatives such as ionic liquids and bio-based solvents. acs.org Studies have shown that the choice of solvent can significantly impact the efficiency of degradation reactions. acs.org
The development of catalytic methods, both chemical and biological, is another central tenet of green chemistry. mdpi.com Catalysts reduce the amount of waste generated by increasing reaction efficiency and allowing for the use of milder reaction conditions. The use of biocatalysts, as discussed in the previous section, is a prime example of a green chemistry approach to decontamination. nih.govresearchgate.netnih.gov
Furthermore, the on-demand synthesis of hazardous compounds using flow chemistry aligns with the green chemistry principle of minimizing the potential for accidents by reducing the quantities of hazardous materials that are stored. nih.govresearchgate.net The integration of real-time monitoring and control in these systems further enhances safety and efficiency. thieme-connect.de
| Green Chemistry Principle | Application in this compound Research |
| Use of Greener Solvents | Replacing volatile organic solvents with ionic liquids or bio-based solvents in synthesis and degradation studies. acs.org |
| Catalysis | Employing chemical and biocatalytic methods to improve reaction efficiency and reduce waste. mdpi.com |
| Designing for Safety | Utilizing flow chemistry for on-demand synthesis to minimize the storage of hazardous materials. nih.govresearchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
